3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibition properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Mechanism of Action
Target of Action
The primary target of F2079-0123 is the WEE1 tyrosine kinase . WEE1 is a key regulator of cell cycle progression that influences entry into mitosis by modulating the activity of cyclin-dependent kinase 1 (CDK1, also referred to as cell division cycle 2 [CDC2]) .
Mode of Action
F2079-0123 is an adenosine triphosphate (ATP)-competitive inhibitor of the WEE1 tyrosine kinase . The proposed mechanism of action of F2079-0123 involves promoting entry into uncontrolled mitosis for cells with accumulated DNA damage and, ultimately, cell death via mitotic catastrophe .
Biochemical Pathways
The inhibition of WEE1 by F2079-0123 affects the G2/M and S-phase checkpoints of the cell cycle . By reducing the phosphorylation of CDC2 (CDK1), F2079-0123 permits cells to proceed through the cell cycle with an accumulation of DNA damage .
Result of Action
The result of F2079-0123’s action is the induction of mitotic catastrophe and apoptosis in cancer cells . This is due to the accumulation of DNA damage as cells are permitted to proceed through the cell cycle without the usual checks and balances provided by WEE1 .
Biochemical Analysis
Biochemical Properties
3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . The nature of these interactions involves the inhibition of enzyme activity, which can lead to altered metabolic pathways and cellular processes. For instance, the inhibition of carbonic anhydrase by this compound can affect pH regulation and ion transport in cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death . Additionally, this compound can alter the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active sites of target enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . For example, the inhibition of cholinesterase by this compound can result in the accumulation of acetylcholine, affecting neurotransmission and muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anticancer and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and biotransformation . The compound can affect metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes and accumulate in certain tissues, influencing its localization and bioavailability . This distribution pattern is essential for understanding its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves multiple steps, starting with the formation of the triazolothiadiazine core[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4 ...](https://link.springer.com/article/10.1007/s41061-022-00365-x). This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... The diphenylpropanamide moiety is then introduced through a subsequent reaction with diphenylmethanamine under controlled conditions[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield[_{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4 ...](https://link.springer.com/article/10.1007/s41061-022-00365-x). The reaction conditions are optimized to minimize by-products and ensure the purity of the final product[{{{CITATION{{{1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the compound in its pure form[{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,3-diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide is studied for its potential antimicrobial and anticancer properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: Medically, this compound is explored for its analgesic and anti-inflammatory effects[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... It is being investigated as a potential therapeutic agent for pain management and inflammatory diseases.
Industry: In the industrial sector, this compound is utilized in the development of new pharmaceuticals and agrochemicals[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 .... Its versatility makes it a valuable component in the synthesis of various commercial products.
Comparison with Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit similar pharmacological properties[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Thiadiazoles and Thioamides: These compounds also contain sulfur atoms in their structure and are known for their antimicrobial and anticancer activities[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Uniqueness: 3,3-Diphenyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide stands out due to its specific substitution pattern and the presence of the diphenyl group, which enhances its biological activity and stability compared to other triazolothiadiazines[_{{{CITATION{{{_1{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b]1,3,4 ....
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-17(20-18-21-22-19-23(18)11-12-25-19)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKWQKXUANYOCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.